2-Cyclopropylbenzo[d]oxazol-5-amine
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Overview
Description
2-Cyclopropylbenzo[d]oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It is used in laboratory settings and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles, which includes 2-Cyclopropylbenzo[d]oxazol-5-amine, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylbenzo[d]oxazol-5-amine consists of a five-membered oxazole ring with a cyclopropyl group attached to the second carbon and an amine group attached to the fifth carbon .Scientific Research Applications
Antimicrobial Research
Summary of Application
“2-Cyclopropylbenzo[d]oxazol-5-amine” and its derivatives have been synthesized and evaluated for their antimicrobial activity . These compounds have been found to have significant antibacterial and antifungal properties .
Methods of Application
The synthesis of these compounds involves the reaction of 2,4-diaminophenol with either acetic acid or formic acid to afford certain compounds. These compounds are then subjected to a condensation reaction with aromatic aldehydes or ketones .
Results or Outcomes
The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their antibacterial activity against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli), as well as against the fungal species Candida albicans . Most of the compounds showed good antibacterial activity, while their antifungal activity was found to be slight .
Anticancer Research
Summary of Application
Benzoxazole derivatives, including “2-Cyclopropylbenzo[d]oxazol-5-amine”, have been found to exhibit anticancer properties . These compounds have been synthesized and evaluated for their potential in cancer treatment .
Methods of Application
The synthesis of these compounds typically involves the reaction of 2,4-diaminophenol with acetic acid or formic acid to afford certain compounds. These compounds are then subjected to a condensation reaction with aromatic aldehydes or ketones .
Results or Outcomes
The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their anticancer activity in vitro . The results showed that some of these compounds have promising anticancer activity .
Anticonvulsant Research
Summary of Application
Benzoxazole derivatives, including “2-Cyclopropylbenzo[d]oxazol-5-amine”, have also been studied for their anticonvulsant properties . These compounds have been synthesized and evaluated for their potential in the treatment of epilepsy .
Results or Outcomes
The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their anticonvulsant activity in vitro . The results showed that some of these compounds have promising anticonvulsant activity .
Docking Studies in Drug Design
Summary of Application
“2-Cyclopropylbenzo[d]oxazol-5-amine” derivatives have been used in docking studies for drug design . These studies help in understanding the interaction of these compounds with biological targets, which is crucial in the development of new drugs .
Methods of Application
In a docking study, the synthesized compounds are virtually docked into the active site of a target protein. The interaction of the compound with the protein is then analyzed to understand its potential as a drug .
Results or Outcomes
The docking study revealed that compounds with bulky phenyl groups are essential to block the active centers of glucosamine 6-phosphate synthase in bacteria . This suggests that these compounds could potentially be developed into antibacterial drugs .
Synthesis of New Chemical Entities
Summary of Application
“2-Cyclopropylbenzo[d]oxazol-5-amine” is used as an intermediate in the synthesis of new chemical entities in medicinal chemistry . These new entities can then be evaluated for various biological activities .
Methods of Application
The compound is reacted with various reagents to form new compounds. These new compounds are then characterized and evaluated for their biological activities .
Results or Outcomes
The synthesis of new chemical entities has led to the discovery of compounds with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety And Hazards
Future Directions
2-Cyclopropylbenzo[d]oxazol-5-amine and its derivatives have potential therapeutic applications. For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed using the scaffold hopping guided multi-target directed ligands (MTDLs) strategy for the treatment of Alzheimer’s disease . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound are needed to improve its efficacy .
properties
IUPAC Name |
2-cyclopropyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNEXZZBXFWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzo[d]oxazol-5-amine |
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